Lipophilicity Gain: XLogP Comparison with Unsubstituted 4-(1,3-Oxazol-2-yl)piperidine
The 4,5-dimethyl substitution on the oxazole ring increases the computed partition coefficient (XLogP3-AA) from 0.5 (unsubstituted 4-(1,3-oxazol-2-yl)piperidine) to 1.3 for the target compound [1]. This represents a 2.6-fold increase in predicted lipophilicity, shifting the molecule closer to the CNS drug-like range (XLogP 1–3) [2]. The unsubstituted analog, with XLogP 0.5, sits at the lower boundary of oral drug space and may exhibit inferior passive membrane permeability in cell-based assays [2]. Both compounds share an identical TPSA of 38.1 Ų and piperidine pKa of 9.87±0.10, indicating that the lipophilicity difference is attributable solely to the dimethyl decoration on the oxazole ring [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-(1,3-Oxazol-2-yl)piperidine (CAS 340700-99-4): XLogP3-AA = 0.5 |
| Quantified Difference | ΔXLogP = +0.8 (2.6-fold increase vs. baseline) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which is critical when this compound is used as a scaffold for CNS-targeted drug discovery libraries where brain penetration is a go/no-go criterion.
- [1] PubChem Compound Summary for CID 82408854, XLogP3-AA = 1.3; PubChem Compound Summary for CID 54518272, XLogP3-AA = 0.5. National Center for Biotechnology Information (2025). View Source
- [2] Hughes, J.D. et al. Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorg. Med. Chem. Lett. 18, 4872–4875 (2008). View Source
